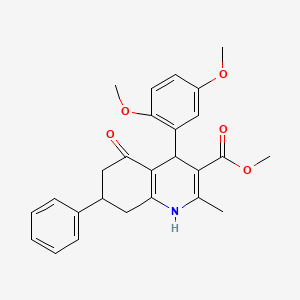
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate is not well understood. However, it is believed to interact with proteins in a specific manner, which allows it to be used as a fluorescent probe. Additionally, its ability to generate reactive oxygen species when exposed to light makes it an effective photosensitizer in photodynamic therapy.
Biochemical and physiological effects:
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to be effective in the treatment of certain skin disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate in lab experiments include its high solubility in water and its ability to be used as a fluorescent probe and a photosensitizer. However, its mechanism of action is not well understood, which can make it difficult to interpret experimental results. Additionally, its use as a photosensitizer requires exposure to light, which can limit its use in certain experimental setups.
Direcciones Futuras
There are many future directions for research involving 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate. One direction is to further investigate its mechanism of action and to identify the proteins with which it interacts. Another direction is to explore its potential as a treatment for cancer and other diseases. Additionally, research could focus on developing new derivatives of this compound with improved properties and efficacy. Finally, research could explore the use of this compound in combination with other drugs or therapies to enhance their effectiveness.
Métodos De Síntesis
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate involves the reaction between 4-chlorobenzenesulfonyl chloride and 3-benzyl-4-methylcoumarin in the presence of a base. The reaction yields 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate as a white solid. The synthesis of this compound has been well established in the literature, and it is readily available for use in scientific research.
Aplicaciones Científicas De Investigación
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate has been used in various scientific research applications. It has been used as a fluorescent probe to study the interaction between proteins and small molecules. It has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent, which in turn generates reactive oxygen species that can kill cancer cells. Additionally, this compound has been used in the development of new drugs and in the study of enzyme kinetics.
Propiedades
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO5S/c1-15-20-12-9-18(29-30(26,27)19-10-7-17(24)8-11-19)14-22(20)28-23(25)21(15)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNRYWHZMFEHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5091715.png)
![N-benzyl-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5091721.png)
![5-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5091725.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl] 1-phenyl 1,2-pyrrolidinedicarboxylate](/img/structure/B5091728.png)
![1-(1-benzyl-1H-pyrazol-4-yl)-N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5091736.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide](/img/structure/B5091740.png)

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5091752.png)
![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B5091753.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![N~2~-(2-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091785.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)